Sodium aescinate
Description
Historical Perspectives on Aescin and its Derivatives Research
The use of horse chestnut for medicinal purposes has historical roots, with extracts being used in traditional remedies for conditions like stomach complaints in horses, which may have contributed to its name. ox.ac.uk The Aesculus hippocastanum tree was introduced to Europe in the 17th century, and its saponins (B1172615) have been a subject of scientific interest for many years. ox.ac.uk Historically, research focused on the anti-edematous and anti-inflammatory properties of aescin, the primary saponin (B1150181) mixture. nih.govnih.gov
In traditional Chinese medicine, species of the Aesculus genus were used for treating chest and abdominal pain, malaria, and dysentery. researchgate.net In Europe and the United States, extracts were primarily used for chronic venous insufficiency and hemorrhoids. researchgate.net Early scientific investigations confirmed these traditional uses, establishing aescin's efficacy in preclinical models. nih.gov The development of aescin derivatives, such as sodium aescinate, represented a significant step forward, aiming to create more stable and administrable forms of the compound. nih.govwiseguyreports.com The modification of aescin's crystalline structure into an amorphous, more water-soluble state was a key development for creating orally absorbable forms. nih.gov Over time, structure-activity relationship (SAR) studies have been conducted to understand how the chemical structure of different escin (B49666) derivatives influences their biological activity and cytotoxicity. nih.govresearchgate.net
Overview of Scientific Literature on this compound Preclinical Investigations
Scientific literature provides a substantial body of evidence from preclinical in vitro and in vivo studies, investigating the bioactivities of this compound across various pathological models. These studies have elucidated several key mechanisms of action.
A primary focus of research has been its anti-inflammatory and neuroprotective effects . Studies have consistently shown that this compound can inhibit the activation of microglia, the resident immune cells of the central nervous system. frontiersin.org This inhibition is crucial for its neuroprotective effects observed in models of traumatic brain injury (TBI) and neuroinflammation. frontiersin.org The mechanism often involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. frontiersin.orgscirp.org By inhibiting the NF-κB pathway, this compound reduces the expression of pro-inflammatory proteins and cytokines. tandfonline.comfrontiersin.org
Further investigations in models of neuropathic pain have shown that this compound can alleviate symptoms by suppressing specific signaling pathways, such as the Toll-like receptor 3 (TLR3) and Toll-like receptor 4 (TLR4)/NF-κB pathways, thereby inactivating downstream cascades like the MAPK signaling pathway. scirp.orgnih.gov
Interactive Data Table: Preclinical Anti-inflammatory and Neuroprotective Findings for this compound
| Model System | Key Findings | Implicated Molecular Pathway | Reference(s) |
|---|---|---|---|
| Traumatic Brain Injury (TBI) Mouse Model | Inhibited microglia activation; protected neurons. | NF-κB Pathway | frontiersin.org |
| Lipopolysaccharide (LPS)-induced Neuroinflammation | Inhibited microglia activation; reduced inflammatory protein expression in BV2 and primary microglia cells. | NF-κB Pathway | frontiersin.org |
| Neuropathic Pain Rat Model (Paclitaxel-induced) | Alleviated neuropathic pain; inhibited pro-inflammatory factors. | TLR4/NF-κB Pathway | scirp.org |
| Neuropathic Pain Model | Reduced mechanical allodynia and heat hyperalgesia. | OGT-mediated O-GlcNAc modification of TLR3; MAPK Signaling Pathway | nih.gov |
In the context of oncology , preclinical studies have explored this compound's potential. In a hepatocellular carcinoma (HCC) mouse model, it was shown to inhibit tumor growth and enhance immunity. mdpi.comnih.gov It also demonstrated the ability to repair liver function by reducing elevated serum levels of enzymes like ALT and AST. mdpi.com Another study found that this compound could alleviate pancreatic fibrosis by inhibiting the proliferation and activation of pancreatic stellate cells and promoting their apoptosis, mediated through the PI3K/Akt/FOXO1 signaling pathway. nih.gov
Interactive Data Table: Preclinical Findings for this compound in Organ Protection and Cancer Models
| Model System | Key Findings | Implicated Molecular Pathway | Reference(s) |
|---|---|---|---|
| Hepatocellular Carcinoma (HCC) Mouse Model | Exhibited tumor inhibition; decreased oxidative injury (reduced MDA, increased GSH, SOD, CAT); reduced serum ALT and AST levels. | Not specified | mdpi.comnih.gov |
| Chronic Pancreatitis (CP) Mouse Model | Alleviated pancreatic inflammation and fibrosis; inhibited proliferation, migration, and activation of pancreatic stellate cells (PSCs). | PI3K/Akt/FOXO1 Pathway | nih.gov |
The antioxidant properties of this compound are another significant area of investigation. It has been shown to decrease levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing levels of glutathione (B108866) (GSH) and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). patsnap.commdpi.comnih.gov
Current Research Paradigms and Challenges in this compound Studies
The contemporary research landscape for this compound is marked by efforts to overcome its inherent limitations and to expand its therapeutic applications. A major paradigm is the development of novel drug delivery systems . The clinical use of this compound is often limited by its strong irritation, short biological half-life, and low bioavailability. tandfonline.comnih.gov To address these challenges, researchers are actively developing new formulations, with liposome-encapsulated this compound being a prominent example. tandfonline.comnih.govresearchgate.net These nanoparticle-based systems aim to reduce irritation, improve stability and efficacy, and achieve controlled drug release. tandfonline.comnih.govresearchgate.net
Another current trend is the expansion of research into new therapeutic areas beyond its traditional use for venous disorders. As detailed above, significant research now focuses on its neuroprotective, anti-cancer, and pain-alleviating potential. frontiersin.orgscirp.orgnih.gov
Despite promising preclinical results, several challenges remain in this compound research.
Bioavailability and Stability: Overcoming the poor pharmacokinetic profile of this compound remains a primary obstacle, driving the innovation in formulation science. tandfonline.comnih.gov
Safety and Cytotoxicity: Reports of hypersensitivity reactions and cytotoxicity, particularly with intravenous administration, pose a significant challenge. nih.govoup.com Research is underway to identify the specific components within the aescin mixture (such as this compound B and D) that may be responsible for these adverse effects, with the goal of producing safer derivatives. nih.govnih.govoup.com
Complexity of Mechanisms: While key signaling pathways like NF-κB have been identified, aescin appears to act through a wide range of mechanisms that are not yet fully understood. wikipedia.org A complete elucidation of its molecular interactions is necessary for targeted therapeutic development.
Translation to Clinical Use: A significant gap often exists between promising preclinical findings and successful clinical application. For this compound, there is a need for more high-quality, large-scale clinical trials to validate the extensive preclinical data and confirm its efficacy and safety in diverse patient populations. wikipedia.org
Nanomedicine Hurdles: As research moves towards nanocarrier formulations, it inherits the general challenges of nanomedicine, including the need to understand the long-term fate and potential toxicity of the nanomaterials themselves, not just the drug they carry. mdpi.com
Structure
2D Structure
Properties
Molecular Formula |
C54H84O23 |
|---|---|
Molecular Weight |
1101.2 g/mol |
IUPAC Name |
6-[[22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C54H84O23/c1-22(23(2)71-24(3)57)45(68)70-21-54-26-16-49(4,5)43(42(54)65)73-32(54)17-53(9)25(26)10-11-30-50(6)14-13-31(51(7,20-56)29(50)12-15-52(30,53)8)74-48-40(76-46-36(62)33(59)27(58)19-69-46)38(64)39(41(77-48)44(66)67)75-47-37(63)35(61)34(60)28(18-55)72-47/h10,22-23,26-43,46-48,55-56,58-65H,11-21H2,1-9H3,(H,66,67) |
InChI Key |
MDECBZJUSDTBAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)OC(=O)C)C(=O)OCC12C3CC(C(C1O)OC2CC4(C3=CCC5C4(CCC6C5(CCC(C6(C)CO)OC7C(C(C(C(O7)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)(C)C |
Origin of Product |
United States |
**mechanistic Investigations of Sodium Aescinate**
Cellular and Subcellular Modulatory Mechanisms
The therapeutic activities of sodium aescinate are underpinned by its ability to modulate fundamental cellular processes, from maintaining membrane integrity to influencing intricate intracellular signaling pathways that govern inflammation, cell survival, and proliferation.
Interaction with Cellular Membranes and Permeability Regulation
A primary mechanism attributed to this compound is its ability to stabilize cellular membranes, which in turn regulates permeability. patsnap.com This stabilization is crucial in reducing capillary permeability, a key factor in the development of edema, as it limits the leakage of fluid into surrounding tissues. patsnap.comnih.gov Furthermore, studies have noted that the compound can induce reversible, apoptosis-like changes in the asymmetry and permeability of the plasma membrane. By inhibiting certain enzymes, this compound helps to maintain the structural integrity of connective tissues, which contributes to reducing inflammation and tissue damage. patsnap.com The compound's interaction with membranes is also linked to its ability to reduce oxidative stress; it can scavenge free radicals that would otherwise cause lipid peroxidation and subsequent membrane damage and changes in fluidity and permeability.
Modulation of Ion Channels and Transporters
The direct modulatory effects of this compound on specific ion channels and transporters are not extensively documented in current scientific literature. Ion channels, such as those for sodium, potassium, and calcium, are crucial for cellular excitability, impulse conduction, and contraction, and serve as significant drug targets. nih.govegpat.comcyprusjmedsci.com Similarly, ion transporters maintain the necessary electrochemical gradients across cell membranes that drive numerous physiological processes. nih.gov
While direct interaction is not clearly established, this compound can influence cellular environments where ion channels are critical. For instance, in pancreatitis, a condition this compound has been studied for, the inhibition of the Orai1 calcium channel is noted as a therapeutic mechanism, though the research does not directly attribute this inhibition to this compound itself. nih.gov The compound's known effects on intracellular signaling cascades like MAPK and PI3K/Akt, which can be influenced by ion concentrations (particularly calcium), suggest an indirect role in modulating ion-dependent cellular events. However, further research is required to identify specific ion channel or transporter proteins that may act as direct targets for this compound.
Influence on Intracellular Signaling Cascades (e.g., NF-κB, PI3K/Akt/FOXO1, MAPK)
This compound exerts significant influence over several key intracellular signaling cascades, which explains many of its neuroprotective and anti-inflammatory effects.
NF-κB Pathway: A substantial body of evidence shows that this compound inhibits the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.org Its inhibitory action prevents the excessive activation of microglia, thereby reducing the release of inflammatory mediators. frontiersin.orgnih.gov Mechanistically, this compound has been shown to inhibit the phosphorylation of core proteins in the NF-κB pathway, including IκB kinase (IκK), inhibitor of κB (IκB), and the p65 subunit. nih.gov This prevents the translocation of the active p65 subunit into the nucleus, thus blocking the transcription of downstream inflammatory genes. nih.gov This has been observed in models of traumatic brain injury and neuropathic pain. egpat.comfrontiersin.org
PI3K/Akt/FOXO1 Pathway: this compound has been demonstrated to inhibit the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/Forkhead box protein O1 (FOXO1) signaling pathway. This mechanism is particularly relevant to its ability to alleviate pancreatic fibrosis. nih.gov In pancreatic stellate cells (PSCs), this compound promotes apoptosis and inhibits proliferation by suppressing this pathway. nih.gov Activation of the PI3K/Akt pathway normally leads to the phosphorylation of FOXO1, which inhibits its function as a transcription factor. scbt.com By inhibiting this cascade, this compound allows dephosphorylated FOXO1 to trigger the expression of genes that induce apoptosis, thereby reducing the fibrotic response. nih.govscbt.com
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical target. Research indicates that this compound can inactivate the MAPK signaling pathway to alleviate conditions such as neuropathic pain. nih.gov Studies have shown it exerts significant inhibitory effects on the phosphorylated forms of key MAPK proteins, including p-ERK and p-p38 MAPK, in activated pancreatic stellate cells. scbt.com
Table 1: Influence of this compound on Intracellular Signaling Cascades
| Signaling Pathway | Key Protein Targets | Observed Effect of this compound | Associated Outcome |
|---|---|---|---|
| NF-κB | IκK, IκB, p65 | Inhibition of phosphorylation | Inhibition of microglia activation, neuroprotection frontiersin.orgnih.gov |
| PI3K/Akt/FOXO1 | PI3K, Akt, FOXO1 | Inhibition of pathway, leading to active FOXO1 | Promotion of apoptosis in pancreatic stellate cells, alleviation of pancreatic fibrosis nih.govscbt.com |
| MAPK | ERK, p38 | Inhibition of phosphorylation | Alleviation of neuropathic pain, inhibition of pancreatic stellate cell activation nih.govscbt.com |
Effects on Gene Expression and Protein Synthesis Pathways
This compound modulates cellular function by altering the expression of specific genes and the synthesis of their corresponding proteins. RNA sequencing has revealed that its treatment can significantly alter gene expression profiles. scbt.com For example, in retinoblastoma cells, this compound has been found to inhibit the expression of Cyclin-dependent kinase 1 (CDK1) and CyclinB1 at both the mRNA and protein levels, leading to cell cycle arrest. nih.gov
In the context of apoptosis, it up-regulates the expression of pro-apoptotic proteins like Bax, Caspase-3, and Caspase-9 while down-regulating the anti-apoptotic protein Bcl-2. nih.gov Furthermore, its anti-inflammatory effects are linked to the suppression of genes that encode for pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Aescin can also upregulate the expression of the glucocorticoid receptor (GR), which in turn suppresses genes activated by inflammatory transcription factors. nih.gov
Table 2: Selected Genes and Proteins Modulated by this compound
| Gene/Protein | Direction of Modulation | Cellular Process Affected | Reference |
|---|---|---|---|
| CDK1 | Down-regulation | Cell Cycle | nih.gov |
| CyclinB1 | Down-regulation | Cell Cycle | nih.gov |
| Bax | Up-regulation | Apoptosis | nih.gov |
| Bcl-2 | Down-regulation | Apoptosis | nih.gov |
| Caspase-3 | Up-regulation | Apoptosis | nih.gov |
| Caspase-9 | Up-regulation | Apoptosis | nih.gov |
| TNF-α | Down-regulation | Inflammation | nih.gov |
| IL-1β | Down-regulation | Inflammation | nih.gov |
Molecular Target Identification and Characterization
To understand the precise mechanisms of this compound, researchers have employed computational and experimental methods to identify its direct molecular binding partners.
Receptor Binding and Ligand-Protein Interactions (e.g., molecular docking studies)
Molecular docking studies have been instrumental in predicting and characterizing the interactions between this compound and specific protein targets. These computational simulations have shown that this compound exhibits a strong binding affinity for the core proteins of the NF-κB signaling pathway. frontiersin.orgnih.gov Specifically, it has been found to bind effectively to IκK, IκB, and the p65 subunit. nih.gov The calculated binding energies for these interactions were less than -5 kcal/mol, indicating a favorable and stable binding. nih.gov This direct binding is believed to be the mechanism that inhibits their phosphorylation and subsequent activation, thus blocking the entire NF-κB inflammatory cascade. frontiersin.orgnih.gov These docking results provide a molecular-level confirmation of the biochemical observations that this compound inhibits NF-κB signaling.
Table 3: Molecular Docking of this compound with NF-κB Pathway Proteins
| Protein Target | Predicted Binding Energy | Implied Mechanism | Reference |
|---|---|---|---|
| IκB kinase (IκK) | < -5 kcal/mol | Inhibition of phosphorylation | nih.gov |
| Inhibitor of κB (IκB) | < -5 kcal/mol | Inhibition of phosphorylation | nih.gov |
| p65 | < -5 kcal/mol | Inhibition of phosphorylation | nih.gov |
Enzyme Inhibition and Activation Profiles (e.g., hyaluronidase (B3051955), elastase)
This compound demonstrates notable inhibitory effects on specific enzymes that are critical in the degradation of the extracellular matrix. A key mechanism of its action involves the inhibition of enzymes such as hyaluronidase and elastase. patsnap.com By inhibiting these enzymes, this compound helps to preserve the structural integrity of connective tissues, which can reduce inflammation and tissue damage. patsnap.com
Hyaluronidases are a class of enzymes that primarily degrade hyaluronic acid, a major component of the extracellular matrix essential for maintaining tissue hydration and structure. nih.govmdpi.com Elastase, particularly neutrophil elastase, is a protease that breaks down elastin, a protein crucial for the elasticity of connective tissues in organs like the skin, lungs, and blood vessels. The inhibition of these enzymes is a key factor in the compound's therapeutic effects. patsnap.comresearchgate.net Studies on various plant extracts have highlighted the importance of inhibiting these enzymes to prevent the breakdown of the extracellular matrix, which is associated with aging and various disease processes. researchgate.netresearchgate.net
Table 1: Enzyme Inhibition Profile of this compound
| Target Enzyme | Action | Mechanistic Consequence | Reference |
|---|---|---|---|
| Hyaluronidase | Inhibition | Prevents degradation of hyaluronic acid, maintaining extracellular matrix integrity. | patsnap.com |
| Elastase | Inhibition | Prevents breakdown of elastin, preserving tissue elasticity and structure. | patsnap.com |
Protein-Protein Interaction Modulation
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation represents a significant area for therapeutic intervention. nih.govnih.govajwilsonresearch.com Small molecules can modulate these interactions by either disrupting or stabilizing the protein complexes, acting at the direct interface (orthosteric) or a remote site (allosteric). nih.govmdpi.com
The mechanistic action of this compound involves the modulation of several key signaling pathways, which are inherently controlled by a cascade of protein-protein interactions. For instance, this compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. frontiersin.orgresearchgate.net This inhibition prevents the translocation of NF-κB protein subunits into the nucleus, thereby blocking their interaction with DNA and subsequent transcription of pro-inflammatory genes. This action is a clear example of modulating a critical protein-DNA interaction, downstream of a protein-protein signaling cascade.
Furthermore, this compound alleviates pancreatic fibrosis by inhibiting the PI3K/Akt/FOXO1 signaling pathway. nih.govnih.govresearchgate.net This pathway is a complex cascade where each step involves a protein phosphorylating and thereby activating or deactivating the next, a process entirely dependent on transient protein-protein interactions. By interfering with this pathway, this compound modulates the downstream effects on cell proliferation and apoptosis. nih.gov
Pharmacological Pathway Elucidation in Preclinical Models
Anti-inflammatory Pathways: Investigation of Cytokine and Chemokine Modulation
A cornerstone of this compound's pharmacological profile is its anti-inflammatory activity, which is largely achieved through the modulation of cytokines and chemokines. patsnap.com Research in preclinical models demonstrates that this compound can downregulate the expression and release of key pro-inflammatory mediators. patsnap.comfrontiersin.org
In studies involving microglia, the resident immune cells of the central nervous system, this compound pretreatment suppressed the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) following stimulation. frontiersin.org This effect is linked to its inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression. frontiersin.orgresearchgate.net By inhibiting NF-κB activation, this compound effectively reduces the production of these and other pro-inflammatory molecules, thereby mitigating the inflammatory response. patsnap.com
Table 2: Modulation of Inflammatory Cytokines by this compound
| Cytokine | Effect | Cellular Model | Pathway Implicated | Reference |
|---|---|---|---|---|
| TNF-α | Suppression/Reduction | BV2 Microglia | NF-κB | frontiersin.orgresearchgate.net |
| IL-6 | Suppression/Reduction | BV2 Microglia | NF-κB | frontiersin.orgresearchgate.net |
| IL-1β | Reduction | - | NF-κB | researchgate.net |
Anti-edematous Mechanisms: Studies on Vascular Permeability Regulation
The anti-edematous effect of this compound is one of its most well-documented properties. The primary mechanism underlying this effect is its ability to reduce capillary permeability. patsnap.comresearchgate.net By stabilizing cellular membranes, this compound limits the leakage of fluid from capillaries into the surrounding interstitial tissue, which is a key event in the formation of edema. patsnap.com This action effectively reduces swelling and inflammation associated with fluid accumulation. patsnap.com
In addition to regulating permeability, this compound enhances venous tone. patsnap.com It promotes the contraction of veins, which improves the efficiency of venous return, the process by which blood is transported from peripheral tissues back to the heart. patsnap.com This venotonic effect is particularly beneficial in conditions characterized by impaired venous function. patsnap.com The ability of escin (B49666), the active component, to prevent hypoxia-induced disruption of platelet endothelial cell-adhesion molecule-1 (PECAM-1) may help explain its protective effect on blood vessel permeability. researchgate.net
Antioxidant Modulatory Effects: Analysis of Reactive Oxygen Species Scavenging
Interestingly, the relationship between aescin and ROS can be context-dependent. While it generally acts as an antioxidant, one study on human cancer cells found that aescin can induce an increase in intracellular ROS levels. nih.gov In that specific context, the elevated ROS played a pro-survival role for the cancer cells by activating a protective autophagy pathway, suggesting that scavenging the aescin-induced ROS could enhance its anticancer effect. nih.gov
Table 3: Antioxidant and ROS Modulatory Effects
| Effect | Mechanism | Cellular Context | Outcome | Reference |
|---|---|---|---|---|
| Antioxidant | Scavenging of free radicals/ROS | Normal/Stressed Cells | Protection from oxidative damage, neuroprotection | patsnap.comfrontiersin.orgnih.govhebeinu.edu.cn |
| Pro-oxidant | Elevation of intracellular ROS | Human Cancer Cells (HepG2, HCT 116) | Induction of protective autophagy | nih.gov |
Other Biologically Relevant Pathways: Angiogenesis, Fibrosis, Apoptosis Modulation
Beyond its primary anti-inflammatory and anti-edema roles, this compound modulates several other critical biological pathways.
Angiogenesis: The modulation of angiogenesis—the formation of new blood vessels—by this compound appears to be indirect. Hyaluronidase activity is known to be involved in processes like tumor growth and angiogenesis. nih.gov By inhibiting hyaluronidase, this compound may consequently interfere with pathological angiogenesis. patsnap.comnih.gov
Fibrosis: this compound has demonstrated significant anti-fibrotic effects, particularly in preclinical models of pancreatic fibrosis. nih.govnih.govresearchgate.net Chronic pancreatitis is characterized by progressive fibrosis, a process driven by pancreatic stellate cells (PSCs). nih.govnih.gov Studies have shown that this compound alleviates pancreatic fibrosis by inhibiting the proliferation, migration, and activation of PSCs, and by promoting their apoptosis. nih.govnih.gov
Apoptosis: The compound exerts complex, context-dependent effects on apoptosis (programmed cell death). In pancreatic stellate cells and certain cancer cells, this compound promotes apoptosis. nih.govnih.govnih.gov This is achieved by modulating the expression of key apoptosis-regulating proteins. For instance, in PSCs, it upregulates the pro-apoptotic proteins Bax and cleaved Caspase-3 while downregulating the anti-apoptotic protein Bcl-2. nih.gov Conversely, in models of cerebral ischemia-reperfusion injury, this compound has shown a neuroprotective effect by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing Bax. frontiersin.org
Table 4: Modulation of Apoptosis-Related Proteins by this compound
| Protein | Effect | Cellular Model | Pathway | Reference |
|---|---|---|---|---|
| Bax | Upregulation | Pancreatic Stellate Cells | PI3K/Akt/FOXO1 | nih.gov |
| Bcl-2 | Downregulation | Pancreatic Stellate Cells | PI3K/Akt/FOXO1 | nih.gov |
| Cleaved Caspase-3 | Upregulation | Pancreatic Stellate Cells | PI3K/Akt/FOXO1 | nih.gov |
| Bax | Decrease | Cerebral Ischemia-Reperfusion | - | frontiersin.org |
| Bcl-2 | Increase | Cerebral Ischemia-Reperfusion | - | frontiersin.org |
Preclinical Efficacy and Biological Activity Studies
In Vivo Animal Models of Disease and Physiological States
In vivo models are indispensable for evaluating the physiological effects of a compound in a whole, living organism. These models of disease and physiological states allow for the assessment of systemic efficacy and pharmacodynamics.
Topical application of irritants like xylene or croton oil is a standard method for inducing acute inflammation to screen for anti-inflammatory drugs. researchgate.netasianjpr.com
Xylene-Induced Ear Edema: This model is widely used to evaluate steroidal and non-steroidal anti-inflammatory agents. mdpi.com Application of xylene to a mouse's ear causes irritation and measurable edema. mdpi.comnih.gov In one study, a liposomal formulation of sodium aescinate (SA-Lip-I) was shown to produce a dose-dependent inhibition of xylene-induced ear swelling in mice. nih.gov The results indicated that the formulation had a significant anti-inflammatory effect compared to the control group. nih.gov
| Group | Inhibition Rate (%) |
| SA-Lip-I (1.8 mg/kg) | Comparable to SA-I (3.6 mg/kg) |
| SA-Lip-I (3.6 mg/kg) | Significantly higher than SA-I |
| SA-Lip-I (7.2 mg/kg) | Significantly higher than SA-I |
| Data derived from a study on paraxylene-induced ear swelling in mice. nih.gov |
Croton Oil-Induced Swelling: Croton oil is a potent topical irritant that induces a strong inflammatory response, characterized by edema, immune cell infiltration, and the expression of inflammatory mediators. nih.govnih.gov The inflammatory mechanism involves the activation of phospholipase A2, which leads to the release of arachidonic acid and the subsequent production of prostaglandins (B1171923) and leukotrienes. scispace.com This model is highly sensitive and commonly used to test the efficacy of topical anti-inflammatory compounds. asianjpr.commdpi.com
A key mechanism of action for this compound is its ability to reduce vascular permeability, which is crucial to its anti-edematous effects. researchgate.netpatsnap.com Pathological conditions like inflammation can lead to compromised endothelial barrier integrity, resulting in vascular leakage and tissue edema. springernature.com The ability of a compound to counteract this is a measure of its therapeutic potential. The venotonic effects and the capacity of escin (B49666) to reduce vascular permeability in inflamed tissues have been confirmed. researchgate.net One proposed mechanism is the prevention of hypoxia-induced disruption of platelet endothelial cell-adhesion molecule-1, which helps protect blood vessel integrity. researchgate.net In vivo measurement of vascular permeability can be accomplished using several methods, such as the Miles assay or intravital microscopy with fluorescent tracers (e.g., FITC-dextran). springernature.comnih.gov These techniques allow for the quantification of solute transport across the vessel wall, providing a direct assessment of a compound's effect on vascular barrier function. nih.gov
Oxidative Stress Models
This compound has demonstrated significant antioxidant properties across various preclinical models. Its mechanism often involves scavenging free radicals and enhancing the body's endogenous antioxidant defense systems. frontiersin.orgnih.gov In experimental models of traumatic brain injury (TBI), this compound administration suppressed injury-induced oxidative stress. nih.gov This effect is partly attributed to its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, a key regulator of cellular defense against oxidative stress. nih.gov
Studies on traumatic spinal cord injury also highlight its role in reducing oxidative stress, which is a critical component of secondary injury mechanisms. researchgate.netnih.gov In a hepatocellular carcinoma mouse model, treatment with this compound led to a dose-dependent decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, in both blood and liver tissue. nih.govmdpi.com Concurrently, it increased the levels of glutathione (B108866) (GSH) and the activities of key antioxidant enzymes. nih.govmdpi.com
The table below summarizes the effect of this compound on key antioxidant enzymes in a hepatocellular carcinoma mouse model. nih.govmdpi.com
| Biomarker | Effect of this compound | Model |
| Superoxide (B77818) Dismutase (SOD) | Increased activity | Hepatocellular Carcinoma (mice) |
| Catalase (CAT) | Increased activity | Hepatocellular Carcinoma (mice) |
| Glutathione Peroxidase (GSH-Px) | Increased activity | Hepatocellular Carcinoma (mice) |
| Glutathione (GSH) | Increased levels | Hepatocellular Carcinoma (mice) |
| Malondialdehyde (MDA) | Decreased levels | Hepatocellular Carcinoma (mice) |
In vitro studies using human kidney epithelial cells (HK-2) further confirmed that this compound can induce changes in reactive oxygen species (ROS) and affect glutathione (GSH) concentrations, suggesting that oxidative stress is a mechanism involved in its cellular interactions. magtechjournal.com
Neuroinflammation and Neuroprotection Models (e.g., traumatic brain injury, lipopolysaccharide neuroinflammation, neuropathic pain)
This compound exhibits potent neuroprotective and anti-neuroinflammatory effects in several preclinical models. frontiersin.orgnih.gov
In models of traumatic brain injury (TBI) , this compound treatment has been shown to improve neurological function, decrease cerebral edema, and reduce brain lesion volume. nih.gov Its neuroprotective action in TBI is linked to the suppression of oxidative stress, neuron cell death, and apoptosis. nih.gov A key mechanism identified is the activation of the Nrf2-ARE pathway. nih.gov Furthermore, this compound inhibits the activation of microglia, the resident immune cells in the central nervous system, which plays a crucial role in the post-injury inflammatory cascade. nih.govnih.gov This inhibition is mediated, at least in part, through the NF-κB signaling pathway. nih.govnih.gov
In lipopolysaccharide (LPS)-induced neuroinflammation models , which mimic systemic inflammation-causing brain dysfunction, this compound effectively attenuates microglial activation. nih.govnih.govresearchgate.net By inhibiting the NF-κB pathway, it reduces the expression of pro-inflammatory proteins in microglia cells. nih.govnih.gov This action helps protect neurons from the damaging effects of an uncontrolled inflammatory response. nih.gov
Studies on neuropathic pain , a chronic condition resulting from nerve damage, have also demonstrated the efficacy of this compound. In a chemotherapy-induced peripheral neuropathy model using paclitaxel (B517696), this compound administration alleviated pain behaviors. scirp.orgbohrium.comscirp.org The mechanism involves blocking the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which in turn inhibits the production of pro-inflammatory factors like TNF-α, IL-1β, and IL-6 in the spinal cord. scirp.orgbohrium.comscirp.org In a chronic constriction injury (CCI) model of neuropathic pain, this compound was found to suppress the activation of the JNK/p38 MAPK signaling pathway. bohrium.comtandfonline.com This leads to reduced microglial activation and a shift in microglia polarization from the pro-inflammatory M1 type to the anti-inflammatory M2 type, thereby improving neuroinflammation in the spinal cord. bohrium.comtandfonline.com
The table below summarizes the findings in various neuroinflammation and neuroprotection models.
| Model | Key Findings | Implicated Pathway(s) |
| Traumatic Brain Injury (TBI) | Reduced cerebral edema, lesion volume, neuronal death, and apoptosis; Improved neurological function. nih.gov | Nrf2-ARE nih.gov, NF-κB nih.gov |
| Lipopolysaccharide (LPS) Neuroinflammation | Inhibited microglial activation; Reduced expression of inflammatory proteins. nih.govnih.gov | NF-κB nih.govnih.gov |
| Paclitaxel-Induced Neuropathic Pain | Alleviated pain behaviors; Downregulated pro-inflammatory factors (TNF-α, IL-1β, IL-6). scirp.orgscirp.org | TLR4/NF-κB scirp.orgbohrium.comscirp.org |
| Chronic Constriction Injury (CCI) Neuropathic Pain | Attenuated mechanical allodynia; Suppressed microglial activation and promoted M2 polarization. bohrium.comtandfonline.com | JNK/p38 MAPK bohrium.comtandfonline.com |
Fibrosis Models (e.g., caerulein-induced chronic pancreatitis)
This compound has shown therapeutic potential in preclinical models of fibrosis, particularly in chronic pancreatitis. nih.gov Chronic pancreatitis is characterized by progressive inflammation and fibrosis of the pancreas, with pancreatic stellate cells (PSCs) being the primary cells responsible for the deposition of fibrotic tissue. nih.govresearchgate.netnih.gov
In a mouse model of caerulein-induced chronic pancreatitis , administration of this compound significantly mitigated pancreatic inflammation and fibrosis. nih.govresearchgate.net Caerulein, a cholecystokinin (B1591339) analogue, is used experimentally to induce pancreatitis by overstimulating the pancreas. frontiersin.org In vitro experiments further elucidated that this compound directly affects pancreatic stellate cells by inhibiting their proliferation, migration, and activation. nih.gov
A key finding is that this compound promotes apoptosis (programmed cell death) of these activated pancreatic stellate cells. nih.govnih.gov The underlying molecular mechanism for this effect was identified as the inhibition of the PI3K/AKT/FOXO1 signaling pathway. nih.gov By inducing apoptosis in PSCs, this compound helps to reduce the source of extracellular matrix production, thereby alleviating the fibrotic burden in the pancreas. nih.gov
The research findings in the caerulein-induced chronic pancreatitis model are summarized below.
| Experimental Model | Key Effects of this compound | Molecular Mechanism |
| Caerulein-Induced Chronic Pancreatitis (in vivo, mice) | Alleviated pancreatic inflammation and fibrosis. nih.gov | Inhibition of PI3K/AKT/FOXO1 signaling. nih.gov |
| Pancreatic Stellate Cells (in vitro) | Inhibited proliferation, migration, and activation; Promoted apoptosis. nih.govnih.gov | Inhibition of PI3K/AKT/FOXO1 signaling. nih.gov |
These findings suggest that this compound could be a promising agent for targeting the fibrotic processes in chronic pancreatitis. nih.govresearchgate.netnih.gov
Wound Healing Models (e.g., diabetic rats)
This compound has been shown to effectively promote wound healing, particularly in the challenging context of diabetes. researchgate.netnih.gov Diabetic wounds are often characterized by prolonged inflammation, impaired angiogenesis, and reduced collagen deposition. nih.gov
In an excision skin wound model in streptozotocin-induced diabetic rats , topical application of this compound significantly improved the healing process. researchgate.netnih.gov Treated wounds exhibited increased rates of wound contraction. researchgate.net The beneficial effects are attributed to its anti-inflammatory and antioxidant activities. researchgate.net Specifically, this compound application led to a marked decrease in the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and a significant increase in the anti-inflammatory cytokine interleukin-10 (IL-10). researchgate.net
Furthermore, this compound bolstered the antioxidant defense system within the wound tissue, evidenced by increased activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). researchgate.net Histopathological analysis revealed that wounds treated with this compound had better-formed granulation tissue, characterized by prominent fibroblast proliferation and coverage by a thick, regenerated epithelial layer. researchgate.net This indicates an enhancement of both the proliferative and remodeling phases of wound healing. researchgate.netnih.govplos.org
The key findings from the diabetic rat wound healing model are highlighted in the table below.
| Parameter | Effect of this compound Treatment | Model System |
| Wound Contraction | Significantly increased. researchgate.net | Excision skin wound in diabetic rats. researchgate.net |
| TNF-α Level | Significantly decreased. researchgate.net | Excision skin wound in diabetic rats. researchgate.net |
| IL-10 Level | Markedly increased. researchgate.net | Excision skin wound in diabetic rats. researchgate.net |
| Antioxidant Enzymes (SOD, CAT, GSH-Px) | Activities were markedly increased. researchgate.net | Excision skin wound in diabetic rats. researchgate.net |
| Histopathology | Better granulation tissue, marked fibroblast proliferation, thick regenerated epithelial layer. researchgate.net | Excision skin wound in diabetic rats. researchgate.net |
Dose-Response Characterization in Animal Models
The preclinical efficacy of this compound has been characterized at various doses across different animal models, demonstrating a dose-dependent nature in its biological activities.
In a mouse model of hepatocellular carcinoma, the antioxidant and immunity-enhancing effects were evaluated at doses of 1.4 mg/kg and 2.8 mg/kg. nih.govmdpi.com The results indicated that this compound dose-dependently increased the activities of antioxidant enzymes (SOD, CAT, GSH-Px) and decreased levels of the lipid peroxidation marker MDA. nih.govmdpi.com The higher dose of 2.8 mg/kg showed a more pronounced effect compared to the 1.4 mg/kg dose. mdpi.com
In a caerulein-induced chronic pancreatitis model in mice, a dose of 2 mg/kg was found to be effective in alleviating pancreatic inflammation and fibrosis. nih.gov For chemotherapy-induced neuropathic pain in rats, an intraperitoneal dose of 25 mg/kg administered daily effectively elevated the mechanical withdrawal threshold and thermal withdrawal latency. scirp.orgscirp.org Another study on chronic neuropathic pain in mice used an intrathecal injection dose of 40 μg/L, which was shown to improve the mechanical pain threshold and locomotor activity. tandfonline.com
In vitro studies also support a dose-response relationship. For instance, in RBL-2H3 mast cells, this compound at concentrations of 60, 80, and 100 µg/ml significantly increased the release of β-hexosaminidase, an indicator of degranulation, in a concentration-dependent manner. nih.gov
The table below provides a summary of the doses used and their observed effects in various preclinical models.
| Model | Species | Dose(s) | Observed Effect |
| Hepatocellular Carcinoma | Mouse | 1.4 mg/kg and 2.8 mg/kg (i.p.) | Dose-dependent increase in antioxidant enzyme activity and decrease in MDA levels. nih.govmdpi.com |
| Chronic Pancreatitis | Mouse | 2 mg/kg (daily injection) | Alleviation of pancreatic inflammation and fibrosis. nih.gov |
| Chemotherapy-Induced Neuropathic Pain | Rat | 25 mg/kg (i.p. daily) | Elevated pain thresholds. scirp.orgscirp.org |
| Chronic Neuropathic Pain | Mouse | 40 µg/L (intrathecal) | Increased mechanical pain threshold and improved locomotor activity. tandfonline.com |
| Xylene-induced Ear Edema | Mouse | 0.9, 1.8, and 3.6 mg/kg | Dose-dependent reduction in swelling. researchgate.net |
Histopathological and Morphological Assessments in Preclinical Studies
Histopathological and morphological analyses are crucial in preclinical studies to visualize the tissue-level effects of this compound. These assessments have consistently corroborated the therapeutic efficacy observed in functional and biochemical assays.
In studies of caerulein-induced chronic pancreatitis , pancreatic tissues from mice treated with this compound showed significant improvements compared to untreated model animals. nih.gov Histological staining (such as Hematoxylin & Eosin and Sirius Red) revealed that this compound treatment reduced the characteristic features of chronic pancreatitis, including acinar cell atrophy, inflammatory cell infiltration, and collagen deposition (fibrosis). nih.govresearchgate.net
In wound healing models in diabetic rats, histopathological examination of the wound tissue was a key endpoint. researchgate.net Wounds treated with this compound displayed a more advanced healing process, characterized by a thick, well-organized regenerated epithelial layer and robust granulation tissue rich in fibroblasts and newly formed blood vessels. researchgate.net In contrast, control diabetic wounds showed persistent inflammation and poor tissue formation. nih.gov
For neuroprotection models , such as traumatic brain injury (TBI), histological staining is used to assess the extent of neuronal damage. Following TBI, treatment with this compound was shown to attenuate neuronal loss, as observed through methods like Nissl staining, which visualizes neuron cell bodies. nih.gov In models of neuropathic pain, H&E staining of the spinal cord helped to evaluate the structural integrity of nerve tissue, with this compound treatment showing protective effects. scirp.org
In vitro, morphological assessments have also been employed. For example, when studying the effects on RBL-2H3 mast cells, microscopy revealed that high concentrations of this compound caused cells to change from a spindle to a round, vacuole-like shape and rupture, consistent with degranulation and cytotoxicity. nih.gov
The table below summarizes the key histopathological and morphological findings.
| Model | Assessment Method | Key Findings with this compound Treatment |
| Chronic Pancreatitis | H&E Staining, Sirius Red Staining | Reduced acinar atrophy, inflammation, and collagen deposition in the pancreas. nih.gov |
| Diabetic Wound Healing | H&E Staining | Enhanced re-epithelialization, increased fibroblast proliferation, and better-formed granulation tissue. researchgate.net |
| Traumatic Brain Injury | Nissl Staining, TUNEL Staining | Attenuated neuron cell death and apoptosis in the brain. nih.gov |
| Neuropathic Pain | H&E Staining | Preservation of spinal nerve structural integrity. scirp.org |
| Hepatocellular Carcinoma | H&E Staining | Improvement of liver morphology, reduction in necrotic cells and inflammation. mdpi.com |
Biomarker Analysis in Preclinical Investigations
Biomarker analysis in preclinical studies has been instrumental in elucidating the mechanisms of action of this compound. These investigations have consistently shown that this compound modulates key biomarkers associated with inflammation, oxidative stress, fibrosis, and cellular signaling pathways.
In the context of neuroinflammation and neuropathic pain , this compound treatment has been shown to significantly downregulate the levels of pro-inflammatory cytokines. bohrium.com Enzyme-linked immunosorbent assays (ELISA) and RT-qPCR have confirmed reductions in tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in spinal cord tissue of animal models of neuropathic pain. scirp.orgscirp.orgbohrium.com Western blot analyses have further revealed that these effects are associated with the inhibition of key signaling proteins such as phosphorylated NF-κB (p-NF-κB), phosphorylated JNK (p-JNK), and phosphorylated p38 (p-p38). scirp.orgbohrium.com
In fibrosis models , such as caerulein-induced chronic pancreatitis, biomarker analysis demonstrated that this compound reduces the expression of key fibrotic markers. nih.gov The protein levels of α-smooth muscle actin (α-SMA) and collagen, which are indicators of pancreatic stellate cell activation and extracellular matrix deposition, were significantly decreased following treatment. nih.gov This was linked to the inhibition of the PI3K/AKT/FOXO1 signaling pathway. nih.gov
In investigations of its antioxidant activity , treatment with this compound consistently leads to a reduction in malondialdehyde (MDA), a biomarker for lipid peroxidation. nih.gov Conversely, it increases the levels and activity of endogenous antioxidant biomarkers, including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione (GSH). nih.govresearchgate.net
The table below provides a summary of key biomarkers modulated by this compound across different preclinical models.
| Category | Biomarker | Effect of this compound | Preclinical Model(s) |
| Inflammation | TNF-α, IL-1β, IL-6 | Decreased | Neuropathic Pain, Diabetic Wound Healing scirp.orgscirp.orgresearchgate.net |
| IL-10 | Increased | Diabetic Wound Healing researchgate.net | |
| p-NF-κB, p-JNK, p-p38 | Decreased | Neuropathic Pain, Neuroinflammation nih.govscirp.orgbohrium.com | |
| Fibrosis | α-SMA, Collagen | Decreased | Chronic Pancreatitis nih.gov |
| PI3K/AKT/FOXO1 Pathway | Inhibited | Chronic Pancreatitis nih.gov | |
| Oxidative Stress | MDA | Decreased | Traumatic Brain Injury, Hepatocellular Carcinoma nih.govmdpi.com |
| SOD, CAT, GPx, GSH | Increased | Diabetic Wound Healing, Hepatocellular Carcinoma nih.govresearchgate.net | |
| Neuroprotection | Nrf2 | Activated | Traumatic Brain Injury nih.gov |
| Caspase-3 | Decreased | Neuroinflammation nih.gov |
**structure Activity Relationship Sar and Derivative Research**
Elucidation of Key Structural Motifs for Biological Activity
Sodium aescinate is part of a family of triterpenoid (B12794562) saponins (B1172615), and its activity is not derived from a single feature but from the interplay of several structural motifs. nih.gov These molecules consist of a hydrophobic triterpene aglycone and a hydrophilic C3-anchored branched sugar chain. umons.ac.benih.govmdpi.com The structure-activity relationship remains a subject of ongoing research, but several key elements have been identified as crucial for its biological effects. umons.ac.benih.govnih.gov
The Triterpene Aglycone: The core of the molecule is a triterpenoid backbone, typically protoaescigenin. mdpi.comresearchgate.net This rigid, hydrophobic structure is fundamental for the molecule's ability to interact with cell membranes and proteins. researchgate.net
The Glycoside Moiety (Sugar Chain): Attached to the C-3 position of the aglycone is a branched sugar chain, commonly composed of glucuronic acid, glucose, and xylose or galactose. umons.ac.benih.govmdpi.com This hydrophilic portion of the molecule gives aescin its amphiphilic character, making it a natural surfactant. mdpi.comresearchgate.net The nature of the sugar chain influences the molecule's solubility and interaction with biological systems.
Acyl Ester Groups: Specific ester groups on the aglycone are considered mandatory for the molecule's biological activity and cytotoxicity. nih.govnih.gov The location and type of these ester groups distinguish the various isomers of aescin. umons.ac.be Key acylations occur at:
C-21: Esterified with either angelic acid or tiglic acid. umons.ac.bemdpi.com Studies have shown that isomers with a tigeloyl moiety (e.g., escin (B49666) Ia, isoescin Ia) are better able to permeate into the intracellular space compared to those with an angeloyl moiety (e.g., escin Ib, isoescin Ib). nih.gov
C-22 or C-28: Typically carries an acetyl group. umons.ac.benih.gov
Research indicates that the stereochemistry and specific arrangement of these groups are critical. For instance, β-escin is known to be the more biologically active form compared to its isomer, α-escin. researchgate.net The combination of these structural features dictates the compound's anti-inflammatory, anti-edematous, and venotonic properties by influencing its interaction with targets like the NF-κB pathway, cell surface receptors, and enzymes involved in inflammation. dovepress.compatsnap.com
| Isomer Family | Key Acyl Group at C-21 | Relative Activity/Property |
|---|---|---|
| β-escin | Varies (e.g., Angelic acid in Escin Ib) | Considered the major active component. |
| α-escin | Varies (e.g., Angelic acid in Isoescin Ib) | Less biologically active than β-escin. researchgate.net |
| Escin Ia / Isoescin Ia | Tigeloyl Moiety | Higher intracellular permeation. nih.gov |
| Escin Ib / Isoescin Ib | Angeloyl Moiety | Lower intracellular permeation. nih.gov |
Synthetic Modification Strategies for Enhanced Preclinical Efficacy
While this compound is effective, its clinical application can be limited by factors like poor water solubility, a short biological half-life, and local irritation upon injection. nih.govnih.gov To overcome these limitations, researchers have explored various synthetic modification and formulation strategies.
One major strategy involves altering the physical form of the compound. For example, modifying the crystalline structure of escin into an amorphous state was found to significantly increase its water solubility, enabling the development of oral formulations. nih.gov
A more advanced approach is the encapsulation of this compound into novel drug delivery systems. A prominent example is the development of liposomal this compound for injection (SA-Lip-I). nih.govnih.govresearchgate.net This strategy involves encapsulating the this compound molecule within a liposome (B1194612), a microscopic vesicle composed of a phospholipid bilayer. nih.gov This modification does not alter the core chemical structure but changes its pharmacokinetic profile, leading to:
Improved Stability: The liposomal formulation shows greater stability in various media. nih.govnih.gov
Sustained Release: The liposome provides a platform for the gradual release of the active compound. nih.gov
Enhanced Efficacy: The modified delivery leads to better therapeutic outcomes in preclinical models. nih.govnih.gov
Reduced Irritation: Encapsulation shields tissues from the direct irritating effects of the saponin (B1150181). nih.govresearchgate.net
Other strategies focus on leveraging the surfactant properties of this compound itself. It has been used as a biocompatible stabilizer to produce polymer-free nanoparticles of other therapeutic agents, demonstrating its utility in advanced drug formulation.
Characterization of Novel this compound Derivatives
Research into novel derivatives has largely focused on advanced formulations that modify the compound's delivery and physical properties. The liposomal formulation, SA-Lip-I, stands out as a well-characterized derivative. nih.govnih.gov
The preclinical profile of SA-Lip-I has been evaluated in detail, demonstrating its superiority over standard this compound injections (SA-I). nih.govnih.gov In vitro characterization shows the formation of uniform nanoparticles. nih.gov
| Parameter | Value for SA-Lip-I | Reference |
|---|---|---|
| Mean Particle Size | 117.33 ± 0.95 nm | nih.gov |
| Polydispersity Index (PDI) | 0.140 ± 0.017 | nih.gov |
| Zeta Potential | -30.34 ± 0.23 mV | nih.gov |
In vivo pharmacological studies have confirmed the enhanced efficacy of this derivative. In a carrageenan-induced paw edema model in rats, SA-Lip-I showed a significant, dose-dependent anti-inflammatory effect. nih.gov The swelling inhibition rate at 1 hour after administration was markedly higher for medium and high doses of SA-Lip-I compared to the standard injection. nih.gov For instance, a high dose of SA-Lip-I achieved an inhibition rate of 66.16%. nih.gov
Comparative studies between SA-Lip-I and standard this compound (SA-I) focus primarily on pharmacokinetics and therapeutic effect rather than a change in the molecular mechanism of action. nih.govnih.gov The underlying anti-inflammatory activity of the aescin molecule, such as the modulation of the NF-κB pathway, is presumed to remain the same. dovepress.compatsnap.com However, the liposomal delivery system fundamentally alters how the drug is presented to the body. This leads to a longer duration of action and a different biodistribution compared to the free drug. nih.gov The improved efficacy of SA-Lip-I is therefore attributed to its improved stability, sustained release profile, and ability to deliver the active compound more effectively to the site of inflammation while minimizing local irritation. nih.govnih.gov
Computational Modeling and In Silico Approaches for SAR Prediction (e.g., molecular docking)
In modern drug discovery, computational methods are essential for predicting the biological activity of chemical compounds and guiding the design of new, more potent derivatives. mdpi.com Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are used to build theoretical models that correlate a molecule's structure with its function. mdpi.comasianpubs.org
While specific, published QSAR models for this compound are not widespread, the methodology offers a powerful tool for future research. A QSAR study would involve:
Compiling a dataset of various aescin isomers and synthetic derivatives.
Quantifying their biological activity (e.g., anti-inflammatory potency).
Calculating a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties).
Using statistical methods to build a mathematical model that links the descriptors to the observed activity.
Molecular docking is another powerful in silico technique that predicts how a ligand (like this compound) binds to the active site of a target protein. mdpi.commdpi.com Given that this compound is known to exert its effects by modulating pathways like NF-κB and COX, and potentially interacting with the glucocorticoid receptor, docking studies could be used to: dovepress.compatsnap.commdpi.com
Visualize the binding pose of different aescin isomers within the active site of key inflammatory proteins (e.g., the p50 subunit of NF-κB, COX-2).
Calculate a binding affinity or "docking score," which estimates the strength of the interaction. asianpubs.org
Predict how modifications to the aescin structure (e.g., changing the acyl groups at C-21 or C-22) would affect this binding.
This approach allows researchers to virtually screen large libraries of potential derivatives and prioritize the most promising candidates for chemical synthesis and subsequent preclinical testing, thereby accelerating the discovery of novel agents with enhanced efficacy. mdpi.comresearchgate.net
**analytical and Bioanalytical Methodologies for Sodium Aescinate Research**
Chromatographic Techniques for Quantitative Analysis in Biological Matrices (excluding human)
Chromatographic methods are the cornerstone for the quantitative determination of sodium aescinate's components in preclinical research involving animal models. These techniques offer the high selectivity and sensitivity required to measure compound concentrations in complex biological samples such as plasma.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely employed method for the quantification of aescin components in various biological matrices. vienkiemnghiem.gov.vnscirp.org These methods are valued for their robustness and reproducibility. nih.gov
A common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. vienkiemnghiem.gov.vn For instance, a sensitive and reproducible HPLC-UV method was developed for the determination of aesculin in rat plasma. nih.gov In this study, plasma samples were prepared by deproteinizing with methanol. nih.gov The separation was achieved on a C18 column using a mobile phase of acetonitrile (B52724) and a triethylamine (B128534) solution, with UV detection set at 338 nm. nih.gov This method demonstrated a limit of quantification of 57.4 ng/mL and was successfully applied to pharmacokinetic studies in rats. nih.gov
Similarly, another validated reversed-phase HPLC method was used for the simultaneous determination of esculin (B1671248) and its aglycone, esculetin, in rat plasma. nih.gov This method utilized a gradient elution with a mobile phase consisting of acetic acid in water and acetonitrile, also with UV detection at 338 nm. nih.gov The calibration curves were linear over a concentration range of 10-1,000 ng/mL. nih.gov
The choice of column and mobile phase is critical for achieving satisfactory separation of the various aescin isomers. vienkiemnghiem.gov.vnscirp.org For example, a Gemini C18 column with a mobile phase of acetonitrile and 0.1% phosphoric acid solution (40:60) has been used, with UV detection at 220 nm. vienkiemnghiem.gov.vn Sample preparation for animal plasma often involves protein precipitation with solvents like acetonitrile or methanol, or solid-phase extraction (SPE) to remove interfering endogenous substances. nih.govnih.govresearchgate.netnih.gov
Table 1: Examples of HPLC Methods for Aescin Component Analysis in Animal Plasma
| Analyte | Animal Model | Sample Preparation | Chromatographic Column | Mobile Phase | Detection | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|---|---|
| Aesculin | Rat | Protein Precipitation (Methanol) | Diamonsil C18 (250 x 4.6 mm, 5 µm) | Acetonitrile-0.1% triethylamine solution (10:90, v/v) | UV at 338 nm | 57.4 ng/mL | nih.gov |
| Esculin & Esculetin | Rat | Solid-Phase Extraction | RP C18 | Gradient: 0.075% acetic acid in water and 90% acetonitrile in solvent A | UV at 338 nm | 10 ng/mL | nih.gov |
| Total Triterpene Glycosides | N/A (Tablets) | N/A | Gemini C18 (250 x 4.6 mm, 5 µm) | Acetonitrile and 0.1% phosphoric acid (40:60, v/v) | UV at 220 nm | 0.0162 mg/mL | vienkiemnghiem.gov.vn |
| Asarone | Rabbit | Protein Precipitation (Acetonitrile) | Nucleosil 7C18 | Acetonitrile-water-triethylamine (55:45:0.1 v/v) | UV at 257 nm | N/A | nih.gov |
| Aesculin | Rabbit | Protein Precipitation (Methanol) | N/A | N/A | Fluorescence | N/A | researchgate.net |
For enhanced sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for pharmacokinetic studies of aescin components. nih.gov This technique combines the superior separation capabilities of liquid chromatography with the precise detection and structural confirmation provided by tandem mass spectrometry. nih.gov
A rapid and sensitive ultra-high performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS) method was established for determining aesculetin in rat plasma. nih.gov In this method, plasma samples were prepared by simple protein precipitation with acetonitrile. nih.gov Chromatographic separation was performed on a C18 column with a gradient elution using a mobile phase of 0.1% formic acid and acetonitrile. nih.gov The aesculetin and the internal standard were detected using multiple reaction monitoring (MRM) in negative ion mode, achieving a linear range of 2-1,000 ng/mL. nih.gov
LC-MS/MS methods have also been developed for the quantification of specific aescin isomers, such as esculentoside A in beagle dog plasma. researchgate.net This particular method used liquid-liquid extraction for sample preparation and a C18 column for separation, with detection via an ion trap mass spectrometer in selected reaction monitoring (SRM) mode. researchgate.net The precursor-product ion transition for esculentoside A was m/z 849.3 → m/z 805.3. researchgate.net The method was sensitive, with a lower limit of quantitation (LLOQ) of 5 ng/mL. researchgate.net The application of LC-MS/MS has been successfully used in preclinical pharmacokinetic studies in various animal models, including rats and beagle dogs. nih.govnih.govscielo.br
Table 2: Examples of LC-MS/MS Methods for Aescin Component Analysis in Animal Models
| Analyte(s) | Animal Model | Sample Preparation | Chromatographic Column | Ionization Mode | Precursor → Product Ion (m/z) | Limit of Quantification (LLOQ) | Reference |
|---|---|---|---|---|---|---|---|
| Aesculetin | Rat | Protein Precipitation (Acetonitrile) | Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) | ESI- | N/A | 2 ng/mL | nih.gov |
| Esculentoside A | Beagle Dog | Liquid-Liquid Extraction | Diamonsil C18 (2.1 x 50 mm, 3 µm) | ESI+ | 849.3 → 805.3 | 5 ng/mL | researchgate.net |
| LXT-101 | Beagle Dog | N/A | N/A | N/A | N/A | 2 ng/mL | nih.gov |
| Metoprolol | Beagle Dog | Protein Precipitation (Methanol) | Ultimate XB-C18 (150 x 2.1 mm, 5 µm) | ESI+ | 268.1 → 115.6 | 3.03 ng/mL | mdpi.com |
| Lobetyolin | Rat | N/A | Thermo ODS C18 (50 x 2.1 mm, 5 µm) | ESI+ | N/A | N/A | scielo.br |
| Neurounina-1 | Beagle Dog | Liquid-Liquid Extraction | Phenomenex C18 Luna (150 x 4.6 mm, 5 µm) | N/A | 365 → 83 | 1 ng/mL | researchgate.net |
Spectroscopic Methods for Structural Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the complex triterpenoid (B12794562) saponins (B1172615) found in this compound. core.ac.ukresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecular structure. core.ac.uknih.gov
1H NMR spectra provide information about the chemical environment and number of protons in a molecule. core.ac.uk For complex structures like aescin, 1H NMR spectra can be complicated, but techniques like 1H–1H Correlation SpectroscopY (COSY) help to identify protons that are coupled to each other, revealing spin systems within the molecule. core.ac.uknih.gov
13C NMR spectra reveal the number and type of carbon atoms. thieme-connect.de Combining 1H and 13C NMR data, often through 2D heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), allows for the complete assignment of all proton and carbon signals. core.ac.uk This process is fundamental to determining the structure of the aglycone core (sapogenin) and identifying the types and attachment points of the sugar moieties and acyl groups. nih.gov The use of NMR is critical for differentiating between the various isomers of aescin. nih.gov
Mass spectrometry is a key analytical technique used for the structural elucidation of this compound components by precisely determining the mass of the molecule and its fragments. currenta.de High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, which allows for the calculation of its elemental composition and molecular formula. currenta.denih.gov
When combined with a separation technique like HPLC (LC-MS), it allows for the analysis of individual components within the complex aescin mixture. nih.gov The fragmentation pattern of a molecule in the mass spectrometer provides a molecular fingerprint that is invaluable for structural identification. chemguide.co.ukwikipedia.org The process involves the ionization of the molecule, forming a molecular ion, which then breaks down into smaller, charged fragments. chemguide.co.uklibretexts.org
By analyzing the mass-to-charge ratio (m/z) of these fragments, structural motifs can be deduced. currenta.dechemguide.co.uk For this compound, fragmentation analysis can reveal the structure of the sapogenin core (protoaescigenin or barringenol C) and the nature and location of substituents, such as acetyl, tigloyl, or angeloyl groups, as well as the composition of the sugar chains attached at the C-3 position. nih.gov Tandem mass spectrometry (MS/MS) experiments, where specific ions are selected and further fragmented, provide even more detailed structural information. currenta.demdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used for the characterization and purity assessment of this compound. vienkiemnghiem.gov.vnresearchgate.net
UV-Vis spectroscopy is often used for the quantitative analysis of aescin. researchgate.netbibliomed.org The method is based on the principle that molecules absorb light at specific wavelengths. While aescin itself lacks a strong chromophore for high wavelength detection, methods have been developed that involve derivatization, such as reacting the saponins with vanillin-sulfuric acid, to produce a colored product that can be measured, typically around 560 nm. bibliomed.org UV detection at lower wavelengths, such as 220 nm, can also be used in HPLC analysis. vienkiemnghiem.gov.vn
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. spectra-analysis.com The IR spectrum shows absorption bands corresponding to the vibrations of specific chemical bonds. For this compound, IR spectroscopy can confirm the presence of hydroxyl (-OH) groups from the sapogenin and sugar moieties, carbonyl (C=O) groups from the ester linkages of the acyl substituents and the carboxylic acid on the glucuronic acid, and C-O bonds characteristic of ethers and esters. nist.gov Near-infrared (NIR) spectroscopy has also been explored as a rapid, non-destructive method for the simultaneous determination of multiple aescin components during the extraction process, offering a fast alternative to HPLC for quality control. scirp.orgsmmu.edu.cn
Electrochemical Methods in Analytical Research
Electrochemical methods offer a sensitive and cost-effective alternative to other analytical techniques for the determination of organic and inorganic substances, including active pharmaceutical ingredients. nih.gov These methods are based on the oxidation or reduction processes of an analyte at the surface of a working electrode, generating a measurable electrical signal (e.g., current or potential) that is proportional to the analyte's concentration. nih.gov The primary techniques used in electrochemical drug analysis are voltammetry and amperometry. nih.gov
While extensively used for various pharmaceuticals, the application of electrochemical methods specifically for the direct quantitative analysis of this compound is not widely detailed in current literature. The core of this compound is a complex triterpenoid saponin (B1150181) structure, which may not possess easily oxidizable or reducible functional groups required for direct analysis under typical electrochemical conditions.
However, the potential for indirect analysis exists. For instance, derivatization of the aescin molecule to introduce an electroactive tag could enable its detection. Furthermore, electrochemical detectors can be coupled with separation techniques like high-performance liquid chromatography (HPLC-ED) to enhance selectivity and sensitivity. A wide array of working electrodes, sometimes modified with nanomaterials or conducting polymers, have been developed to improve the sensitivity of electrochemical assays for various drug compounds. nih.gov
Table 1: Overview of Common Electrochemical Analysis Principles
| Method | Principle | Typical Application |
| Voltammetry | The potential of the working electrode is varied, and the resulting current is measured. The peak current is proportional to the analyte concentration. | Quantitative analysis of electroactive species in pharmaceutical formulations and biological fluids. |
| Amperometry | A constant potential is applied to the working electrode, and the current is measured as a function of time. | Often used as a detection method in chromatography (e.g., HPLC-ED) and for biosensors. |
| Potentiometry | The potential difference between two electrodes is measured under zero current conditions. | Determination of ion concentration using ion-selective electrodes (ISEs). |
Immunoassays for Preclinical Concentration Determination (e.g., ELISA in plasma)
Immunoassays are highly sensitive and specific bioanalytical methods that utilize the binding reaction between an antigen and an antibody to measure the concentration of a substance. ablinc.com These assays, particularly the enzyme-linked immunosorbent assay (ELISA), are well-suited for determining the concentration of biologics and small molecules in preclinical studies, aiding in candidate screening and pharmacokinetic assessments. ablinc.com
Currently, the availability of commercial ELISA kits specifically designed for this compound is not prominent. However, a custom immunoassay could be developed for research purposes. The development of such an assay, for instance, a competitive ELISA, would involve:
Antibody Generation: Producing monoclonal or polyclonal antibodies that specifically recognize the aescin molecule.
Assay Development: Immobilizing a known amount of aescin or an aescin-protein conjugate onto microtiter plates.
Competition: Incubating the sample (e.g., animal plasma) containing an unknown amount of this compound with a limited amount of the specific primary antibody. The free aescin in the sample competes with the plate-bound aescin for antibody binding sites.
Detection: Adding an enzyme-labeled secondary antibody that binds to the primary antibody. After washing away unbound reagents, a substrate is added that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent). nih.gov The signal intensity is inversely proportional to the concentration of aescin in the original sample.
The choice of anticoagulant for plasma sample collection is a critical factor, as it can interfere with assay results. nih.gov Studies have shown that different anticoagulants like heparin, EDTA, or sodium citrate (B86180) can yield significantly different measured concentrations for the same analyte in plasma. nih.govacrabstracts.org Therefore, consistency in sample handling is paramount for reliable preclinical concentration determination.
Table 2: Hypothetical Steps for a Competitive ELISA for this compound
| Step | Description | Purpose |
| 1. Coating | A known quantity of aescin-protein conjugate is adsorbed onto the wells of a microplate. | To create a solid phase for the competitive binding reaction. |
| 2. Blocking | A protein solution (e.g., Bovine Serum Albumin) is added to block any remaining non-specific binding sites on the plate. | To reduce background noise and non-specific binding of antibodies. |
| 3. Competitive Reaction | Standards or preclinical plasma samples are added to the wells, followed by a limited amount of anti-aescin primary antibody. | To allow aescin in the sample to compete with the coated aescin for antibody binding. |
| 4. Detection | An enzyme-conjugated secondary antibody that recognizes the primary antibody is added. | To bind to the primary antibodies that are attached to the plate. |
| 5. Substrate Addition | A chromogenic or chemiluminescent substrate is added. The enzyme converts the substrate into a detectable signal. | To generate a signal that is inversely proportional to the amount of aescin in the sample. |
| 6. Measurement | The plate is read using a spectrophotometer or luminometer to quantify the signal. | To determine the concentration of this compound by comparing the sample signal to a standard curve. |
Development and Validation of Analytical Methods for Research Applications
The development and validation of analytical methods are essential to ensure that the data generated for a pharmaceutical compound are reliable, accurate, and reproducible. ashdin.com The process establishes through laboratory studies that the performance characteristics of the method meet the requirements for its intended application. ashdin.com For this compound, this typically involves chromatographic methods, such as HPLC, for quality control and research. google.comresearchgate.net
Method validation encompasses several key parameters, as defined by international guidelines (e.g., ICH). researchgate.net
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a series of dilutions of a standard solution and assessed by the correlation coefficient (r) of the calibration curve. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined using recovery studies by spiking a blank matrix with a known concentration of the analyte. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage. researchgate.net
Table 3: Key Validation Parameters for a this compound Analytical Method
| Parameter | Description | Common Acceptance Criteria (Example) |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r or R²) ≥ 0.999 |
| Accuracy | Closeness to the true value. | Recovery within 98.0–102.0% |
| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 2% |
| Specificity | Ability to differentiate the analyte from other substances. | No interference at the retention time of the analyte peak. |
| Robustness | Resistance to small, deliberate method variations. | RSD ≤ 2% for varied parameters. |
| LOD/LOQ | Lowest concentration detectable/quantifiable. | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ). |
Sample Preparation Strategies for Complex Biological Samples (excluding human)
Sample preparation is a critical and often rate-limiting step in the bioanalysis of complex biological samples like plasma, serum, or tissue homogenates from preclinical animal studies. chromatographyonline.comnih.gov The primary goals are to remove interfering substances (e.g., proteins, lipids), enrich the analyte of interest, and transfer it into a solvent compatible with the subsequent analytical instrument (e.g., HPLC, LC-MS). researchgate.net
Common sample preparation techniques applicable to the analysis of this compound in non-human biological matrices include:
Protein Precipitation (PPT): This is a simple and fast method where a large excess of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the plasma or serum sample. This denatures and precipitates the majority of proteins, which are then removed by centrifugation. The supernatant containing the analyte can then be analyzed.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). The analyte partitions into the organic phase, leaving water-soluble interferences behind. The organic layer is then evaporated and the residue is reconstituted in a suitable solvent for analysis.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that uses a solid sorbent material packed into a cartridge or a 96-well plate. The sample is loaded onto the sorbent, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. This allows for both cleanup and concentration of the sample. researchgate.net
More recent microsampling techniques, such as Volumetric Absorptive Microsampling (VAMS), are gaining traction in nonclinical studies. nih.gov VAMS allows for the collection of a precise, small volume of a biological fluid, which simplifies sample collection, storage, and shipment, while also aligning with animal welfare (3Rs) principles. nih.gov
For the characterization of nanoformulations like this compound-loaded liposomes, specific preparation methods are required. For instance, to visualize liposomes using Transmission Electron Microscopy (TEM), samples may be deposited on a copper mesh and stained with an agent like phosphotungstic acid before analysis. nih.gov
Table 4: Comparison of Common Sample Preparation Techniques for Biological Matrices
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein denaturation and removal by precipitation with an organic solvent or acid. | Fast, simple, inexpensive, requires minimal method development. | Non-selective (risk of co-precipitation), may result in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Provides a very clean extract, reduces matrix effects. | Labor-intensive, requires large volumes of organic solvents, can be difficult to automate. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity, high recovery, high concentration factor, easily automated. | More expensive, requires method development to optimize sorbent and solvents. |
**preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Investigations**
Bioavailability and Bioequivalence in Animal Models
Understanding the pharmacokinetic profile, particularly bioavailability and bioequivalence, of sodium aescinate in animal models is crucial for preclinical assessment and for extrapolating potential therapeutic efficacy. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation, while bioequivalence is established when two drug products exhibit comparable bioavailability.
Oral Bioavailability
Preclinical investigations in animal models have consistently indicated that this compound exhibits low oral bioavailability. This limitation is attributed to factors such as poor absorption from the gastrointestinal tract. Studies have quantified this low absorption, reporting very low fractional bioavailability (F) values. For instance, in Wistar rats, the absorption of escin (B49666) Ia and isoescin Ia following oral administration was found to be very low, with fractional bioavailability (F) values both below 0.25% researchgate.net. Similarly, broader studies on escin saponins (B1172615) in rats have reported oral bioavailabilities within a range of 0.16% to 1.97% of the administered dose researchgate.net.
Pharmacokinetic Parameters in Animal Models
Specific pharmacokinetic parameters such as the time to reach maximum plasma concentration (Tmax) and the maximum plasma concentration (Cmax) have been documented in animal studies. In Wistar rats, after oral administration of pure escin Ia or isoescin Ia at a dose of 4 mg/kg, escin was detected in the plasma, reaching maximal levels (Cmax) of approximately 9 ng/ml at around 3 hours (Tmax) post-administration researchgate.net. These findings highlight the delayed absorption and peak concentration observed with oral administration in these animal models.
Bioequivalence Studies in Animal Models
Specific studies focused on establishing bioequivalence for this compound in animal models were not identified within the reviewed literature. While comparative pharmacokinetic studies have been conducted to assess different formulations or administration routes in animals, the explicit assessment of bioequivalence, which typically involves comparing a test product to a reference product under controlled conditions, has not been extensively reported for this compound in animal subjects in the provided sources.
Data Tables
Table 1: Oral Pharmacokinetic Parameters of Escin Isomers in Rats
| Parameter | Value | Animal Model | Dose (mg/kg) | Route | Reference |
| Tmax | ~3 h | Rat (Wistar) | 4 | Oral | researchgate.net |
| Cmax | ~9 ng/ml | Rat (Wistar) | 4 | Oral | researchgate.net |
| F (%) | <0.25 | Rat | 4 | Oral | researchgate.net |
**future Directions and Emerging Research Avenues for Sodium Aescinate**
Integration of Omics Technologies (Proteomics, Metabolomics) in Mechanistic Studies
To achieve a more holistic understanding of the biological effects of sodium aescinate, future research is moving towards the integration of "omics" technologies. Proteomics (the large-scale study of proteins) and metabolomics (the study of small molecule metabolites) offer powerful tools to uncover the complex molecular pathways modulated by this compound. nih.gov These approaches can provide an unbiased, system-wide view of cellular responses, moving beyond single-target investigations.
A key application of these technologies is in elucidating detailed mechanisms of action. For instance, metabolomics is already being employed to investigate the compound's effects on organismal metabolism. One study is utilizing untargeted urine metabolomic profiling to identify changes in endogenous metabolites in rats following this compound administration, specifically to understand its potential for inducing acute kidney injury. researchgate.net By analyzing the metabolic fingerprint, researchers can identify perturbed pathways and potential biomarkers of effect.
Future studies will likely expand this approach to other areas, such as inflammation and neurological protection. By combining proteomics and metabolomics, researchers can correlate changes in protein expression with shifts in metabolic activity, providing a more complete picture of how this compound exerts its therapeutic effects and identifying novel drug targets. nih.gov
Application of Advanced Imaging Techniques in Preclinical Research
Advanced imaging techniques are indispensable tools in modern preclinical drug development, offering non-invasive, real-time visualization of biological processes in living animal models. ctfassets.netnih.gov The application of modalities such as Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and optical imaging (bioluminescence and fluorescence) holds significant promise for future this compound research. ctfassets.netnih.gov
These technologies can be used to:
Track Biodistribution: By labeling this compound with imaging agents, researchers could track its accumulation and clearance from specific tissues and organs over time, providing critical pharmacokinetic data. mdpi.com
Monitor Therapeutic Efficacy: In preclinical models of disease, such as edema or inflammation, imaging can be used to longitudinally monitor the physiological response to this compound treatment in the same animal, reducing biological variability and the number of animals required for studies. nih.gov For example, bioluminescent imaging can be used to track inflammatory cell activity or tumor growth in response to therapy. ctfassets.net
Investigate Mechanisms: Specialized imaging techniques, such as dynamic sodium MRI, could potentially be adapted to study how this compound influences sodium fluxes and homeostasis in tissues, which may be relevant to its mechanism of action in conditions like migraine. nih.gov
Integrating these advanced imaging methods will allow for a more dynamic and comprehensive evaluation of the pharmacokinetics and pharmacodynamics of this compound in preclinical settings. ctfassets.net
Exploration of Novel Delivery Systems for Research Purposes (e.g., liposome-encapsulation, nanoparticles in animal models)
A significant limitation of this compound is its potential for irritation, short biological half-life, and low bioavailability, which has spurred research into novel delivery systems. ctfassets.net Encapsulating this compound within carriers like liposomes and nanoparticles is a key area of investigation to overcome these challenges for research and potential therapeutic use.
Liposome-based systems have been shown to successfully encapsulate this compound. In one study, a liposomal formulation was developed with a particle size of approximately 117 nm, which demonstrated good stability and a sustained release profile, with over 80% of the compound released over 12 hours. ctfassets.net This formulation exhibited better efficacy in animal models of inflammation compared to the free compound. ctfassets.net
Solid lipid nanoparticles (SLNs) represent another promising approach. Researchers have fabricated this compound-loaded SLNs with a particle size of around 109 nm and a high encapsulation efficiency of 86.6%. These nanoparticles also showed a sustained-release profile and demonstrated stronger anti-inflammatory activity in preclinical models than free this compound.
Beyond improving its intrinsic properties, this compound itself is being used as a component in novel delivery systems. Due to its amphiphilic nature, it can act as a stabilizer for nanoparticles carrying other therapeutic agents, such as the anti-cancer drug Paclitaxel (B517696).
| Delivery System | Mean Particle Size (nm) | Encapsulation Efficiency (%) | Key Research Finding |
|---|---|---|---|
| Liposome (B1194612) Encapsulation | 117.33 ± 0.95 | Not Specified | Showed better efficacy in animal models of inflammation compared to free this compound. ctfassets.net |
| Solid Lipid Nanoparticles (Double Emulsification) | 109.4 | 86.6 | Demonstrated stronger anti-inflammatory activity than free this compound in mouse models. |
| Stabilizer for Paclitaxel Nanoparticles | ~150 | Up to 50% (drug loading) | Effectively stabilized nanoparticles and aided in reversing paclitaxel resistance in a lung cancer model. |
Future research will continue to refine these delivery systems to optimize drug loading, release kinetics, and target specificity in various preclinical models.
Computational and Artificial Intelligence Approaches in Drug Discovery and Target Identification
Computational methods and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the identification of drug targets and elucidating mechanisms of action. nih.govispe.org For a compound like this compound, which interacts with multiple biological pathways, these approaches are particularly valuable.
Molecular Docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein. This method helps researchers understand how a compound interacts with its receptor at a molecular level. While specific, large-scale docking studies for this compound are an emerging area, the approach is widely used for investigating similar natural compounds and their targets. nih.govbiointerfaceresearch.com For example, docking studies on other compounds have been used to predict binding energies and interactions with key therapeutic targets like EGFR and caspase-3. nih.govnih.gov
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Significance |
|---|---|---|---|
| Isatin Sulfonamide Derivatives | EGFR (PDB: 1M17) | -19.21 to -21.74 | Confirmed inhibitory mechanism and interaction with the target's active site. nih.gov |
| Pralidoxime Derivatives | Acetylcholinesterase | -11.14 | Indicated favorable interactions with key amino acid residues in the enzyme's active site. fums.ac.ir |
| Phyto-compounds (Quercetin) | Retinoblastoma (Rb) protein | -7.8 | Suggested a stable interaction, aiding in the design of new clinical medications. biointerfaceresearch.com |
Addressing Research Gaps in Long-Term Preclinical Studies
While many studies have focused on the acute effects of this compound, a significant gap exists in the understanding of its long-term efficacy and safety in preclinical models. To bridge the translational gap between laboratory findings and potential clinical applications, robust long-term studies are essential. Future research must address questions regarding the effects of chronic administration, potential for tolerance development, and any unforeseen off-target effects that may only manifest over extended periods.
Validating the long-term efficacy and safety profile through well-designed, extended preclinical trials is a critical step to justify and inform the design of future clinical investigations.
Potential for Repurposing in Non-Traditional Research Areas (e.g., cancer research applications based on anti-tumor effects)
Drug repurposing—finding new uses for existing compounds—is an efficient strategy in pharmaceutical research. This compound, traditionally studied for its anti-inflammatory and anti-edema properties, is now being investigated in non-traditional areas, most notably in cancer research.
Recent studies have revealed that this compound possesses an inhibitory effect against various tumors. nih.gov This anti-tumor activity has led to its exploration as both a standalone agent and as a component of combination therapies. For instance, its ability to stabilize nanoparticles is being leveraged to deliver chemotherapy drugs like paclitaxel to tumors, where it also appears to help reverse drug resistance by inhibiting P-glycoprotein expression in cancer cells. nih.gov Further research is needed to fully characterize its anti-cancer mechanisms, evaluate its efficacy in a broader range of cancer models, and determine its potential in combination with other oncologic therapies.
Q & A
Q. What experimental models are commonly used to investigate the pharmacological mechanisms of Sodium Aescinate?
To study this compound’s mechanisms (e.g., anti-inflammatory or anti-edema effects), researchers often employ in vitro assays (e.g., cell culture models of inflammation) and in vivo preclinical models (e.g., rodent models of acute inflammation or venous insufficiency). Key parameters include measuring cytokine levels, vascular permeability, or edema reduction. Experimental designs should include control groups (e.g., vehicle and positive controls) and standardized dosing regimens to ensure reproducibility .
Q. How should researchers design a dose-response study to assess this compound’s efficacy?
A robust dose-response study requires:
- Defining a clear hypothesis : For example, "this compound reduces edema in a dose-dependent manner."
- Selecting relevant endpoints : Quantify edema volume or inflammatory markers at multiple time points.
- Statistical power : Use pilot data to determine sample sizes and apply ANOVA or regression models to analyze dose-effect relationships .
Q. What methodologies are recommended for quantifying this compound’s bioavailability in preclinical studies?
Bioavailability studies often use HPLC or LC-MS to measure plasma concentration-time profiles. Key steps include:
- Administering this compound via standardized routes (e.g., intravenous vs. oral).
- Collecting serial blood samples and applying pharmacokinetic models (e.g., non-compartmental analysis) to calculate AUC, Cmax, and Tmax .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data across this compound studies?
Q. What integrative approaches are suitable for elucidating this compound’s multi-target effects?
Advanced studies combine omics technologies (e.g., transcriptomics, proteomics) with pathway enrichment analysis. For example:
Q. How should researchers optimize experimental parameters for studying this compound’s long-term safety profile?
Chronic toxicity studies require:
Q. What statistical frameworks are recommended for analyzing non-linear dose-response relationships in this compound studies?
Non-linear relationships (e.g., hormetic effects) can be modeled using:
- Four-parameter logistic curves (e.g., Hill equation) to estimate EC50 and efficacy plateaus.
- Bayesian hierarchical models to incorporate prior data and reduce uncertainty in small-sample studies .
Methodological Guidance
How to structure a research question on this compound using the PICOT framework?
Align your question with Population, Intervention, Comparison, Outcome, and Time:
- Example: "In rats with induced venous insufficiency (P), does daily oral this compound (I) compared to placebo (C) reduce hindlimb edema (O) over 14 days (T)?" This ensures clarity and testability while guiding experimental design .
Q. What strategies ensure rigorous data interpretation in this compound research?
Q. How to address methodological limitations in existing this compound studies?
Critique limitations (e.g., lack of mechanistic depth) by proposing follow-up experiments:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
